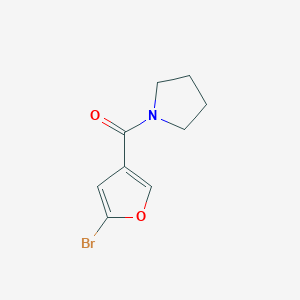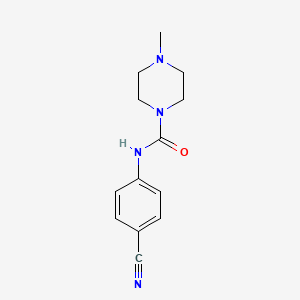
N-(2-methylpropyl)quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)quinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)quinoxaline-6-carboxamide involves the inhibition of the NMDA receptor. This receptor plays a critical role in the regulation of synaptic plasticity and memory formation. By inhibiting this receptor, this compound can modulate synaptic transmission and alter the strength of synaptic connections in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a key process in the formation of long-term memories. It has also been shown to increase the release of neurotransmitters such as glutamate and dopamine, which are essential for normal brain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylpropyl)quinoxaline-6-carboxamide in lab experiments is its potent inhibitory effect on the NMDA receptor. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations and safety measures when working with this compound.
Direcciones Futuras
There are several future directions for research involving N-(2-methylpropyl)quinoxaline-6-carboxamide. One area of interest is the role of this compound in the regulation of synaptic plasticity and memory formation. Further research is needed to fully understand the mechanisms underlying these processes and how this compound can be used to modulate them.
Another area of interest is the potential therapeutic applications of this compound. It has been shown to have potential in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the therapeutic potential of this compound and how it can be used to treat these disorders.
Conclusion:
In conclusion, this compound is a potent inhibitor of the NMDA receptor that has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, making it an essential tool for researchers looking to understand the intricacies of the human brain. Further research is needed to fully understand the mechanisms underlying its effects and its potential therapeutic applications.
Métodos De Síntesis
N-(2-methylpropyl)quinoxaline-6-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-methylpropylamine with 2,3-dichloroquinoxaline in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)quinoxaline-6-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and memory formation. This makes it an essential tool for researchers looking to understand the mechanisms underlying learning and memory.
Propiedades
IUPAC Name |
N-(2-methylpropyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(2)8-16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXNZYVBGSCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)






![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxyethanone](/img/structure/B7475228.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

